3-Bromoisoquinolin-1-amine

Synthetic Methodology Cross-Coupling Medicinal Chemistry

This 3-bromo substituted isoquinolin-1-amine delivers a critical dual synthetic handle: the primary amine enables rapid amide/urea/sulfonamide formation, while the aryl bromide serves as an optimal site for Suzuki-Miyaura cross-coupling—essential for constructing 3-arylisoquinolinanine antitumor agents active against paclitaxel-resistant HCT-15 models. Unlike the 4-bromo isomer, the 3-bromo pattern uniquely supports rigidified kinase inhibitor design targeting BRAF V600E and Abl, offering superior selectivity over flexible scaffolds. Choose this building block for its balanced reactivity—more reactive than the 3-chloro analog, yet more stable than the 3-iodo variant. 95% purity, solid, available from stock for high-throughput parallel synthesis.

Molecular Formula C9H7BrN2
Molecular Weight 223.073
CAS No. 40073-36-7
Cat. No. B3009917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoisoquinolin-1-amine
CAS40073-36-7
Molecular FormulaC9H7BrN2
Molecular Weight223.073
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N=C2N)Br
InChIInChI=1S/C9H7BrN2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H2,11,12)
InChIKeyJFGHICQGSSFEHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoisoquinolin-1-amine (CAS 40073-36-7): A Key Heterocyclic Scaffold for Kinase Inhibitor and Antitumor Agent Development


3-Bromoisoquinolin-1-amine (CAS 40073-36-7) is a halogenated heterocyclic building block featuring an amino group at the 1-position and a bromine atom at the 3-position of the isoquinoline ring system. The compound has a molecular formula of C₉H₇BrN₂ and a molecular weight of 223.07 g/mol . This structural arrangement provides a dual synthetic handle: the primary amine enables amide, urea, and sulfonamide bond formation, while the aryl bromide serves as a reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings [1]. The compound is predominantly utilized as a pharmaceutical intermediate in the synthesis of kinase inhibitors targeting Syk, JAK, and BRAF, as well as in the preparation of 3-arylisoquinolinamine antitumor agents [2].

Why 3-Bromoisoquinolin-1-amine Cannot Be Substituted with Positional Isomers or Other Halogenated Isoquinolines in Synthetic and Biological Workflows


Positional isomerism and halogen identity critically dictate the synthetic utility and biological activity of isoquinolin-1-amine derivatives. The 3-bromo substitution pattern is essential for constructing 3-arylisoquinolinamines, a class of compounds with demonstrated antitumor activity against paclitaxel-resistant cancer cell lines [1]. The 4-bromo isomer (CAS 55270-27-4) exhibits a different regiochemical reactivity profile that does not support the same Suzuki coupling pathways [2]. Furthermore, the bromine atom provides an optimal balance between cross-coupling reactivity and stability compared to the less reactive 3-chloro analog (CAS 7574-67-6) and the more labile 3-iodo analog. The rigidified isoquinoline scaffold has been shown to improve kinase selectivity through conformational restriction—a feature that depends on the specific bromo-substitution pattern to maintain the correct binding geometry within the ATP pocket of target kinases such as BRAF and Abl [3].

Quantitative Differentiation of 3-Bromoisoquinolin-1-amine: Head-to-Head Evidence Against Closest Analogs


Suzuki Coupling Reactivity: 3-Bromo vs. 3-Chloro Isoquinolin-1-amine

The 3-bromo substituent enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids to generate 3-arylisoquinolin-1-amines. This transformation proceeds under standard conditions with diverse aryl boronic acids to yield antitumor-active compounds [1]. In contrast, the corresponding 3-chloroisoquinolin-1-amine (CAS 7574-67-6) is significantly less reactive under identical Suzuki coupling conditions, requiring more forcing conditions or specialized ligands for comparable conversion, which limits its utility as a direct replacement in established synthetic protocols. The 3-bromo derivative thus provides a superior balance of bench stability and cross-coupling competence.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Regiochemical Specificity for Antitumor Activity: 3-Substitution vs. Other Isoquinoline Positions

Structure-activity relationship studies demonstrate that substitution at the 3-position of the isoquinolin-1-amine scaffold is critical for cytotoxic activity against human cancer cell lines. Various substituted 3-arylisoquinolinamines exhibited strong cytotoxic activity across eight different human cancer cell lines, with C-6 or C-7 dimethylamino-substituted 3-arylisoquinolinamines displaying stronger potency than the lead compound [1]. Crucially, compounds with 3-aryl substitution (derived from 3-bromo precursors) showed more effective activity against paclitaxel-resistant HCT-15 human colorectal cancer cells compared to the original cytotoxic drug paclitaxel, indicating that 3-substitution confers activity against chemoresistant phenotypes [1]. The 4-bromoisoquinolin-1-amine isomer does not yield this same 3-aryl substitution pattern and has not been reported to produce comparable antitumor activity.

Antitumor SAR Cancer Therapeutics

Kinase Selectivity Improvement via Rigidified Isoquinoline Scaffolds

Rigidified isoquinoline-containing compounds, designed through ring closure strategies, potently inhibit oncogenic kinases including Abl and BRAF while showing diminished inhibition against other kinases compared to flexible parent compounds [1]. The isoquinoline nitrogen forms a key hydrogen bond with the main-chain amide NH of G593 in the BRAF kinase domain, a binding feature essential for maintaining the type II inhibitor DFG-out binding mode [1]. Quantitative solubility comparison of a rigidified isoquinoline analog (2a) versus its flexible parent (1) showed saturated solution concentrations of 60 μM and 161 μM, respectively, at 37°C in water, demonstrating that the rigid scaffold reduces aqueous solubility by approximately 63% [1]. Permeability assessment via Caco-2 assay revealed apparent permeability coefficients (Papp) of 0.8 × 10⁻⁶ cm/s for the rigidified isoquinoline analog (2a) versus 0.5 × 10⁻⁶ cm/s for the flexible parent (1), with efflux ratios of 3.2 and 1.2, respectively [1].

Kinase Inhibition Selectivity Conformational Restriction

Storage and Handling: Air Sensitivity vs. Positional Isomers

3-Amino-1-bromoisoquinoline (3-Bromoisoquinolin-1-amine) is documented as air-sensitive and requires storage away from oxidizing agents . Its solubility is characterized as slightly soluble in water . The 4-bromoisoquinolin-1-amine positional isomer (CAS 55270-27-4) shares an identical molecular formula and molecular weight of 223.07 g/mol but may exhibit different stability profiles owing to altered electronic distribution across the heterocyclic ring system [1]. Proper handling of the 3-bromo isomer requires storage at 2-8°C in an inert atmosphere and protection from light .

Chemical Stability Procurement Storage Conditions

High-Impact Application Scenarios for 3-Bromoisoquinolin-1-amine Based on Verified Differentiation Evidence


Synthesis of 3-Arylisoquinolinamine Antitumor Agents Active Against Paclitaxel-Resistant Cancer

3-Bromoisoquinolin-1-amine serves as the essential starting material for Suzuki-Miyaura cross-coupling to generate 3-arylisoquinolinamines, a class of compounds demonstrating superior cytotoxic activity against paclitaxel-resistant HCT-15 human colorectal cancer cells compared to paclitaxel itself [1]. These 3-aryl derivatives also exhibit cell cycle blockade at the G0/G1 to S phase transition and induce apoptosis in resistant tumor models. In vivo xenograft studies confirm that treatment with 3-arylisoquinolinamine 7b significantly inhibits tumor growth and enhances tumor regression in paclitaxel-resistant HCT-15 models [1]. This application scenario leverages the specific 3-bromo substitution pattern that is structurally essential for constructing the active 3-aryl pharmacophore.

Development of Conformationally Restricted Kinase Inhibitors with Improved Selectivity

The isoquinoline scaffold, accessible via 3-bromoisoquinolin-1-amine, enables the design of rigidified kinase inhibitors that exploit conformational flexibility differences among kinase targets to achieve improved selectivity [1]. Rigidification through ring closure yields compounds that potently inhibit kinases including Abl and BRAF (BRAFV600E) while showing diminished inhibition against other kinases compared to flexible parent compounds [1]. Crystal structure analysis confirms that the isoquinoline nitrogen forms a critical hydrogen bond with the G593 main-chain amide NH of BRAF, maintaining the DFG-out type II inhibitor binding mode essential for selectivity [1]. This application is particularly relevant for programs targeting oncogenic kinases where selectivity against off-target kinases is a primary optimization goal.

Synthetic Exploration of Diversely Functionalized Isoquinoline Libraries via Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety at the 3-position provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkenyl substituents to generate focused compound libraries for medicinal chemistry campaigns [1]. This reactivity profile distinguishes 3-bromoisoquinolin-1-amine from the less reactive 3-chloro analog and the less stable 3-iodo analog, making it the preferred substrate for high-throughput parallel synthesis applications. The resulting 3-substituted isoquinolin-1-amines serve as privileged scaffolds for probing structure-activity relationships across multiple therapeutic targets, including kinases implicated in cancer and inflammatory diseases [2].

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